1-甲基-4-(甲磺酰氨基)-1H-吡咯-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

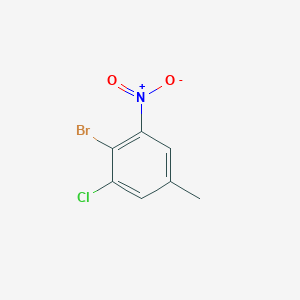

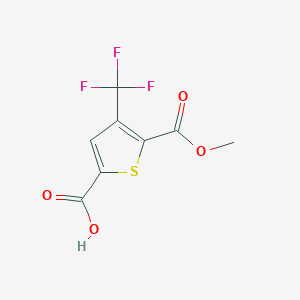

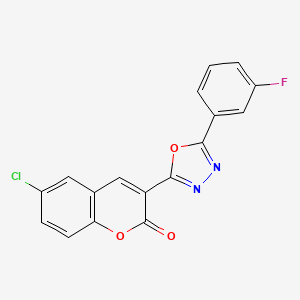

The compound “1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid” is likely to be an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The molecule also contains a carboxylic acid group (-COOH) and a sulfamoyl group (-SO2NH2), both of which are common in a wide range of bioactive molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method . The sulfamoyl and carboxylic acid groups could be introduced through various functional group interconversion reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, along with the sulfamoyl and carboxylic acid functional groups . The exact structure would depend on the positions of these groups on the pyrrole ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrole ring is aromatic and thus relatively stable, but it can undergo electrophilic aromatic substitution reactions . The carboxylic acid group can participate in various reactions such as esterification and amide formation . The sulfamoyl group could also undergo various reactions, depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid and sulfamoyl groups could increase its solubility in water . The exact properties would need to be determined experimentally .科学研究应用

合成中的催化应用

1-甲基-4-(甲基氨磺酰基)-1H-吡咯-2-羧酸在合成各种有机化合物的催化过程中得到应用。例如,它可以在合成4,4'-(芳基亚甲基)双(1H-吡唑-5-醇)、香豆素-3-羧酸和肉桂酸衍生物中发挥作用。这些合成涉及在温和和绿色条件下的缩合反应,突出了该化合物在环保工业应用中的潜力(Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015)。

芳基双吡喃基甲烷的合成

该化合物还用于制备芳基双吡喃基甲烷衍生物。这涉及串联 Knoevenagel缩合和迈克尔加成程序,展示了该化合物有机合成中的多功能性。该过程以其生态友好性、高效率和简单的操作程序而著称(Zolfigol, Navazeni, Yarie, & Ayazi-Nasrabadi, 2016)。

有机合成中的偶联反应

此外,1-甲基-4-(甲基氨磺酰基)-1H-吡咯-2-羧酸的衍生物用于铜催化的偶联反应。这些反应在合成(杂)芳基甲基砜中很重要,这是一类具有药学重要性的化合物(Ma et al., 2017)。

超分子合成子的形成

在晶体工程策略中,该化合物可以参与形成羧酸-吡啶超分子合成子。这些合成子对于理解相关有机化合物的晶体结构中的自组装过程非常重要(Vishweshwar, Nangia, & Lynch, 2002)。

硫代化反应

1-甲基-4-(甲基氨磺酰基)-1H-吡咯-2-羧酸及其衍生物也可用于硫代化反应,特别是对于1-取代的吡咯和吲哚。这证明了该化合物在含硫杂环化合物的合成中的用途(Gilow, Brown, Copeland, & Kelly, 1991)。

作用机制

The mechanism of action of this compound would depend on its specific biological targets. Many drugs work by binding to proteins or other biological molecules and modulating their activity . The presence of the sulfamoyl and carboxylic acid groups could allow for hydrogen bonding interactions with biological targets .

安全和危害

未来方向

Future research on this compound could involve further studies to determine its physical and chemical properties, synthesis methods, and potential biological activities. It could also be interesting to explore its potential applications in areas such as medicinal chemistry, given the presence of functional groups that are common in many bioactive compounds .

属性

IUPAC Name |

1-methyl-4-(methylsulfamoyl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O4S/c1-8-14(12,13)5-3-6(7(10)11)9(2)4-5/h3-4,8H,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLFPAOYEMGHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN(C(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-ethoxyphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2719490.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2719491.png)

![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2719494.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2719499.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2719503.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(isochroman-3-ylmethyl)acetamide](/img/structure/B2719508.png)